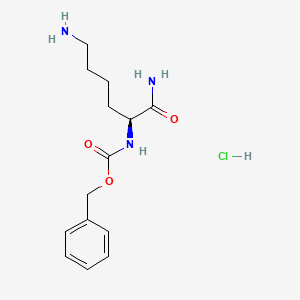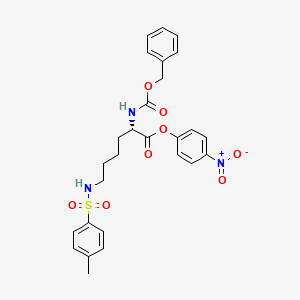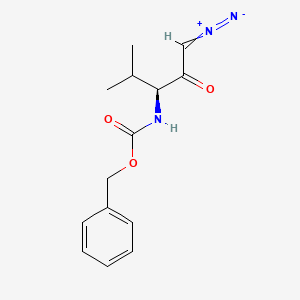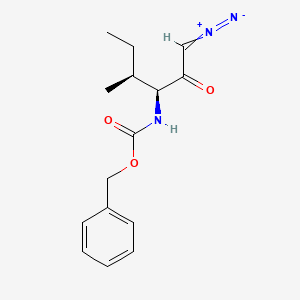
对甲苯磺酰基甘氨酸琥珀酰亚胺酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tos-Gly-OSu, also known as N-alpha-p-Toluolsulfonyl-glycin N-hydroxysuccinimidyl ester, is a chemical compound with the molecular formula C13H14N2O6S and a molecular weight of 326.33 g/mol . It is a stable compound, typically appearing as a solid powder that is either colorless or slightly yellow . Tos-Gly-OSu is primarily used as a reagent in biochemical research, particularly for the modification of conjugated proteins .
科学研究应用
Tos-Gly-OSu has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of modified peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and the development of enzyme inhibitors.
Medicine: Tos-Gly-OSu is used in the development of drug delivery systems and therapeutic agents.
Industry: It finds applications in the production of bioconjugates and diagnostic reagents.
作用机制
Target of Action
Tos-Gly-OSu is primarily used as a reagent in biochemical research . Its primary targets are proteins, specifically the amino acid residues within these proteins .
Mode of Action
Tos-Gly-OSu interacts with its targets (proteins) by reacting with the amino acid residues present in the proteins . This reaction introduces a succinimide ester structure into the protein, which can lead to the modification and regulation of the protein’s function .
Biochemical Pathways
It’s known that the compound is often used for the modification of conjugated proteins . This suggests that it may influence pathways involving these proteins.
Result of Action
The primary result of Tos-Gly-OSu’s action is the modification of proteins. By reacting with amino acid residues, it introduces a succinimide ester structure into the proteins. This can lead to changes in the proteins’ structure and function .
Action Environment
Tos-Gly-OSu is a stable compound under normal temperatures . It’s typically used in laboratory and research environments, where conditions can be carefully controlled. Factors such as temperature, pH, and the presence of other chemicals can potentially influence its action, efficacy, and stability .
准备方法
The synthesis of Tos-Gly-OSu involves several chemical steps. One common method includes the reaction of glycine with p-toluenesulfonyl chloride to form N-tosylglycine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield Tos-Gly-OSu . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product .
Industrial production methods for Tos-Gly-OSu are similar but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
化学反应分析
Tos-Gly-OSu undergoes various chemical reactions, including substitution and coupling reactions. It reacts with amino groups on proteins to form stable amide bonds, making it a valuable reagent for protein modification . Common reagents used in these reactions include N-hydroxysuccinimide and dicyclohexylcarbodiimide . The major products formed from these reactions are modified proteins with enhanced or altered functionalities .
相似化合物的比较
Tos-Gly-OSu is unique in its ability to form stable amide bonds with proteins, making it a valuable tool for protein modification. Similar compounds include:
N-hydroxysuccinimide esters: These compounds also react with amino groups but may have different leaving groups or functional groups attached.
Tosyl chloride: Used for the tosylation of amino groups but lacks the N-hydroxysuccinimide moiety, making it less specific for protein modification.
Tos-Gly-OSu stands out due to its stability and specificity in modifying proteins, making it a preferred choice in biochemical research .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCTADMSAKZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679828 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-26-2 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)








![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)


